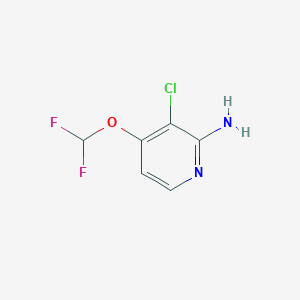
3-Chloro-4-(difluoromethoxy)pyridin-2-amine
Overview
Description
3-Chloro-4-(difluoromethoxy)pyridin-2-amine, also known by its chemical abbreviation 3C4DMP, is an important organic compound used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 101.7°C and a boiling point of 283.2°C. It is soluble in water, ethanol, and methanol, and is slightly soluble in chloroform. This compound is used in a variety of laboratory experiments due to its wide range of physical and chemical properties.
Scientific Research Applications
Synthesis and Chemical Properties
- 3-Chloro-4-(difluoromethoxy)pyridin-2-amine is a key intermediate in the synthesis of various compounds. Naganagowda and Petsom (2011) synthesized various 3-substituted quinazolinones using a related compound, demonstrating its role in the production of compounds with potential antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
- Hang-dong (2010) reported the synthesis of a closely related compound, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, emphasizing its importance in the production of highly efficient herbicides (Zuo Hang-dong, 2010).
Pharmaceutical and Biochemical Applications
- Dunn (1999) explored the activating effect of trifluoromethyl groups in related 2-chloro(trifluoromethyl)pyridines, providing insight into the potential biochemical applications of these compounds (Dunn, 1999).
- Rageot et al. (2019) described the synthesis of 4-(difluoromethyl)pyridin-2-amine, a key intermediate for protein kinase inhibitors, highlighting its significance in the development of pharmaceuticals (Rageot et al., 2019).
Materials Science and Coordination Chemistry
- Zhang et al. (2013) explored the formation of helical silver(I) coordination polymers using flexible unsymmetrical bis(pyridyl) ligands, demonstrating the potential of related compounds in materials science (Zhang et al., 2013).
- Khamar et al. (1979) investigated chromium(II) complexes with halogen-substituted pyridines, like 3-chloro-pyridine, for their potential applications in coordination chemistry (Khamar et al., 1979).
properties
IUPAC Name |
3-chloro-4-(difluoromethoxy)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF2N2O/c7-4-3(12-6(8)9)1-2-11-5(4)10/h1-2,6H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGGTZUBRUIGNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1OC(F)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



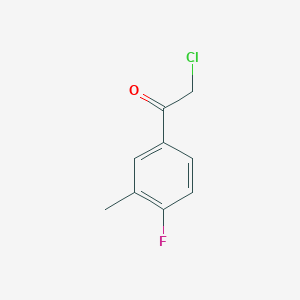
![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)
![N-[4-(isobutyrylamino)benzyl]-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)

![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)
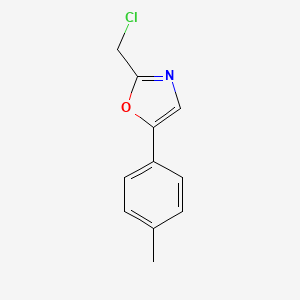
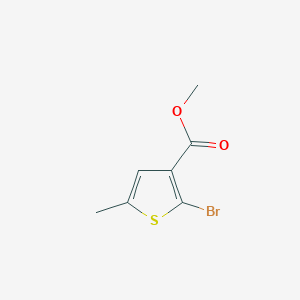
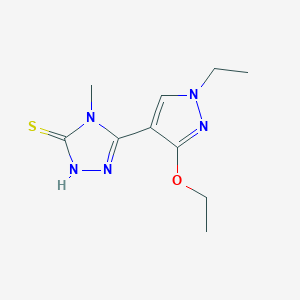
![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)




